molecular formula C18H9ClN4O6 B11108471 2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11108471
M. Wt: 412.7 g/mol
InChI Key: KJXPKJSDUGZVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives.

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial production methods for such compounds may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include amino, quinone, and substituted derivatives of the original compound .

Scientific Research Applications

2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, its nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione include other benzo[de]isoquinoline derivatives with different substituents. These compounds share similar core structures but differ in their specific functional groups, which can significantly impact their chemical and biological properties. Examples of similar compounds include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C18H9ClN4O6

Molecular Weight

412.7 g/mol

IUPAC Name

2-(4-chloroanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H9ClN4O6/c19-9-1-3-10(4-2-9)20-21-17(24)11-5-7-13(22(26)27)16-14(23(28)29)8-6-12(15(11)16)18(21)25/h1-8,20H

InChI Key

KJXPKJSDUGZVSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.